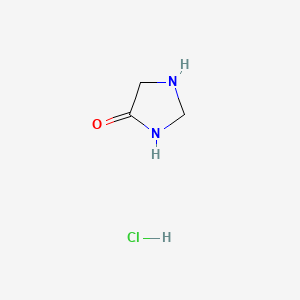

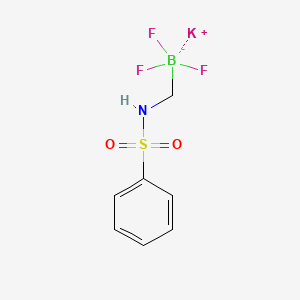

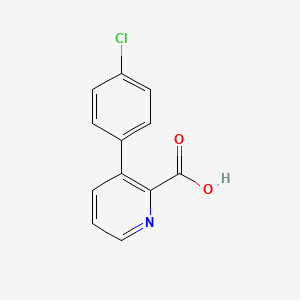

![molecular formula C14H17Br2NO2S B582295 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione CAS No. 1231160-83-0](/img/structure/B582295.png)

1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione

Overview

Description

1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione is a thienopyrrolodione (TPD) based electron acceptor material (n-type semiconductor) which is used widely for organic photovoltaic (OPV) applications . They have very powerful electron withdrawing capability .

Synthesis Analysis

This compound is used in the synthesis of low band gap polymers for numerous OPV devices including bulk heterojunction solar cells . The synthesis involves alternating copolymers consisting of dialkoxylated naphthalene along with either dithiophenylated 1, 4-dioxopyrrolo- [3, 4c]-pyrrole or 5H-thieno [3, 4-c] pyrrole-4, 6-dione .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thienopyrrolodione (TPD) base, which is a powerful electron acceptor . This makes it an n-type semiconductor, suitable for use in organic photovoltaic (OPV) applications .Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as an electron acceptor material in Polymer Solar Cells . It is used in the synthesis of low band gap polymers for numerous OPV devices .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 109-114 °C . Its empirical formula is C14H17Br2NO2S, and it has a molecular weight of 423.16 .Scientific Research Applications

Electrochemical Polymerization and Electrochromic Properties : A study by Çakal et al. (2018) explored the synthesis and electrochemical polymerization of monomers containing 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione. The research highlighted that the electrochemically obtained polymer films exhibited electrochromic behaviors, changing colors under different oxidation states, which could be useful in electronic display technologies and smart windows [Çakal et al., 2018].

Synthesis and Electropolymerization for Solar Cells : Another study by Çakal et al. (2020) synthesized monomers containing thieno[3,4-c]pyrrole-4,6-dione units for use in solar cells. The research found that these monomers and their corresponding polymers had distinct redox and optical properties, crucial for efficient solar cell design [Çakal et al., 2020].

Solution-Processed Solar Cells : Zhang et al. (2017) designed a small molecule incorporating 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione for solution-processed bulk-heterojunction solar cells. This molecule exhibited a high power conversion efficiency, demonstrating its potential in solar cell technology [Zhang et al., 2017].

Photovoltaic Properties of Donor-Acceptor Conjugated Polymers : Research by Liu et al. (2015) focused on the synthesis of donor-acceptor conjugated polymers using 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione. These polymers showed broad absorption bands and high hole mobility, indicating their usefulness in photovoltaic applications [Liu et al., 2015].

Thiazolyl Substituted Benzodithiophene Copolymers for Photovoltaic Applications : Xiao et al. (2014) synthesized conjugated polymers based on 1,3-Dibromo-5-octylthieno[3,4-c]pyrrole-4,6-dione. These polymers' thermal, optical, electrochemical, and photovoltaic properties were studied, demonstrating their potential for use in photovoltaic applications [Xiao et al., 2014].

Safety And Hazards

Future Directions

Given its powerful electron withdrawing capability and its role as an n-type semiconductor, this compound has significant potential for use in organic photovoltaic (OPV) applications . Its use in the synthesis of low band gap polymers for numerous OPV devices suggests it will continue to be a key material in the development of new organic electronic devices .

properties

IUPAC Name |

1,3-dibromo-5-(2-ethylhexyl)thieno[3,4-c]pyrrole-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17Br2NO2S/c1-3-5-6-8(4-2)7-17-13(18)9-10(14(17)19)12(16)20-11(9)15/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOZLCBYWDXFKCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C(=O)C2=C(SC(=C2C1=O)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17Br2NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10729038 | |

| Record name | 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

423.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |

CAS RN |

1231160-83-0 | |

| Record name | 1,3-Dibromo-5-(2-ethylhexyl)-4H-thieno[3,4-c]pyrrole-4,6(5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10729038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1231160-83-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

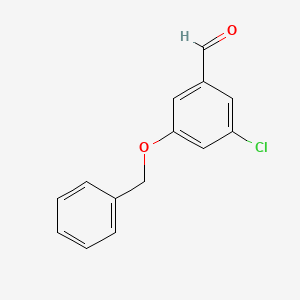

![1-[3-(3-Chloro-4-methylphenyl)phenyl]ethanone](/img/structure/B582212.png)

![5'-Bromo-3'H-spiro[azepane-4,1'-isobenzofuran]](/img/structure/B582223.png)

![6-Bromo-3-chloroimidazo[1,2-a]pyridine](/img/structure/B582230.png)